

In-Depth Technical Guide to Br-PEG7-Br: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Br-PEG7-Br**

Cat. No.: **B2856894**

[Get Quote](#)

This technical guide provides comprehensive safety data, handling protocols, and application insights for **Br-PEG7-Br**, tailored for researchers, scientists, and drug development professionals. **Br-PEG7-Br**, also known by its systematic name 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane, is a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and nanotechnology. Its primary application lies in its role as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

Br-PEG7-Br is a polyethylene glycol (PEG) derivative featuring bromide functional groups at both ends of a seven-unit ethylene glycol chain. These terminal bromides serve as reactive sites for nucleophilic substitution, allowing for the covalent linkage of two molecular entities. The PEG chain itself imparts increased hydrophilicity and flexibility to the resulting conjugate.

Property	Data	Reference
Chemical Name	1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane	[1]
Synonyms	Bromo-PEG7-bromide, Br-PEG-7-Br	[2]
CAS Number	72713-23-6, 177987-04-1	[1] [2]
Molecular Formula	$C_{14}H_{28}Br_2O_6$ or $C_{16}H_{32}Br_2O_7$ (slight variations based on supplier)	[1]
Molecular Weight	Approximately 452.18 g/mol or 496.23 g/mol (slight variations based on supplier)	
Appearance	Solid powder	
Purity	$\geq 95\%$ or $\geq 98\%$	
Solubility	Soluble in DMSO	

Safety and Handling

While **Br-PEG7-Br** is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is crucial to note that its chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, standard laboratory precautions should be observed at all times.

Aspect	Recommendation	Reference
Personal Protective Equipment (PPE)	Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.	
Engineering Controls	Use in a well-ventilated area, preferably in a chemical fume hood.	
Storage	Store in a cool, dry, and dark place. Recommended storage temperatures are -5°C or -20°C. Keep the container tightly closed and avoid sunlight. For long-term storage in solution (e.g., in DMSO), -80°C is recommended.	
Stability	Stable under recommended storage conditions. Avoid high temperatures and strong oxidizing agents.	
Spill and Disposal	In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container. Dispose of in accordance with local environmental regulations. Do not flush to sewer.	

First Aid Measures

Exposure Route	First Aid Procedure	Reference
Inhalation	Move the person to fresh air. If not breathing, give artificial respiration.	
Skin Contact	Wash off with soap and plenty of water.	
Eye Contact	Flush eyes with water as a precaution.	
Ingestion	Never give anything by mouth to an unconscious person. Rinse mouth with water.	

Experimental Protocols and Applications

Br-PEG7-Br is a key reagent in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The **Br-PEG7-Br** linker connects a ligand that binds to the POI and another ligand that binds to the E3 ligase.

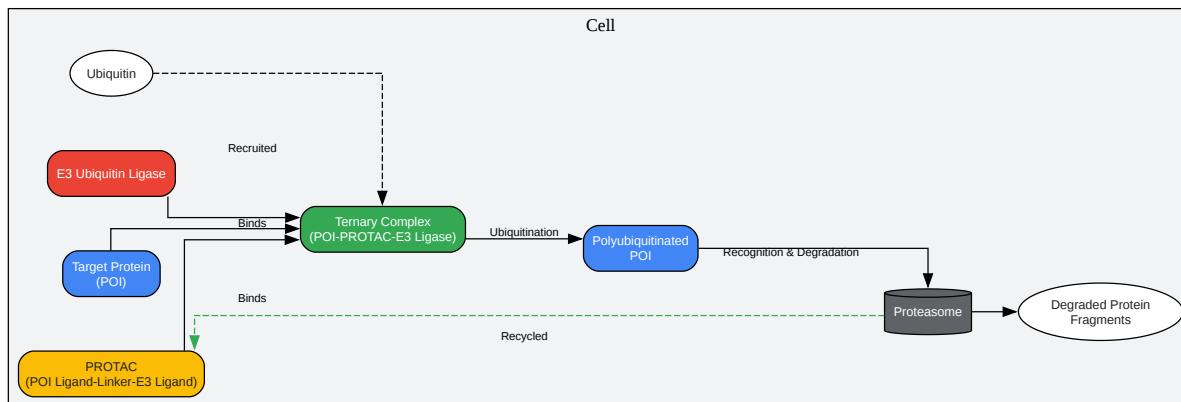
General Protocol for PROTAC Synthesis using Br-PEG7-Br

This protocol outlines a general, two-step nucleophilic substitution for the synthesis of a PROTAC. This is a representative procedure and may require optimization for specific substrates.

Step 1: Synthesis of the Linker-Ligand 1 Intermediate

- **Dissolution:** Dissolve the first ligand (containing a nucleophilic group, e.g., an amine or thiol) in a suitable anhydrous solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Base:** Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture to facilitate the deprotonation of the nucleophile.

- **Addition of Br-PEG7-Br:** Add a molar excess of **Br-PEG7-Br** to the reaction mixture. The excess will favor the mono-substituted product.
- **Reaction:** Stir the reaction at room temperature or with gentle heating until the formation of the mono-substituted product is confirmed by an appropriate analytical method (e.g., LC-MS or TLC).
- **Purification:** Purify the resulting Br-PEG6-Ligand 1 intermediate using flash column chromatography or preparative HPLC.

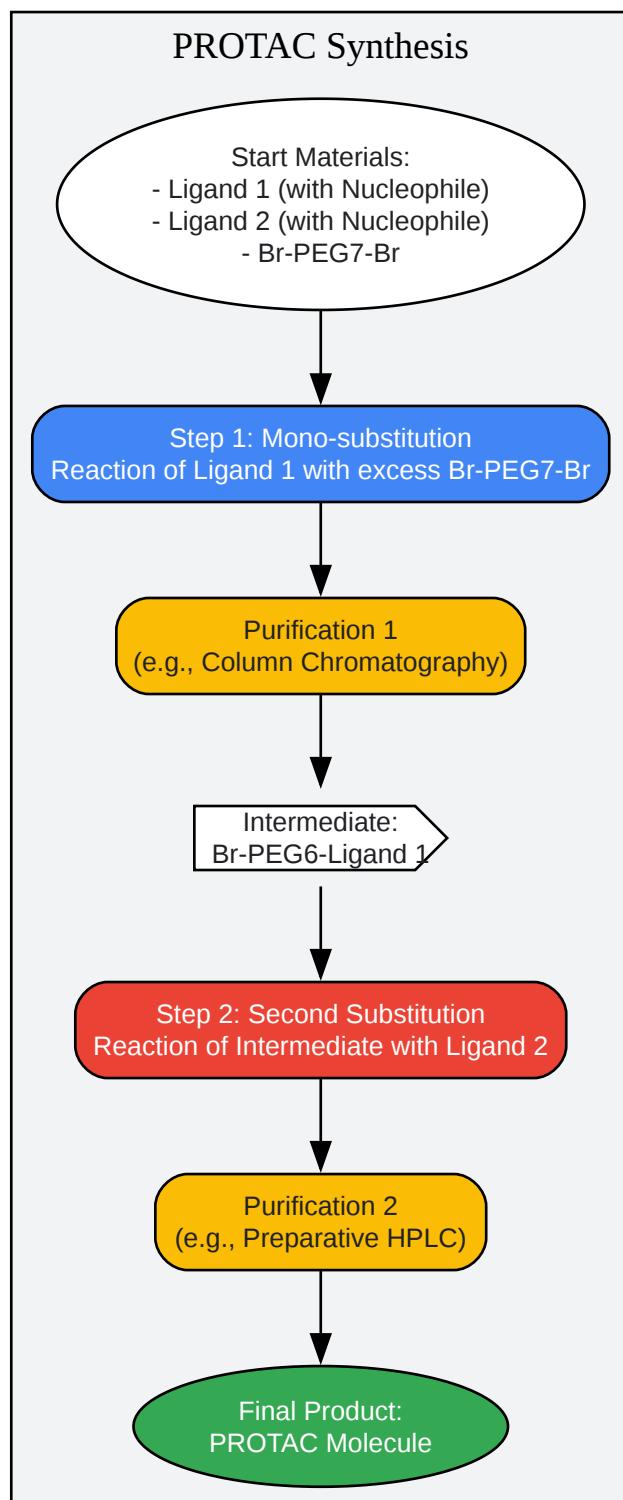

Step 2: Coupling of the Intermediate with Ligand 2

- **Dissolution:** Dissolve the purified Br-PEG6-Ligand 1 intermediate and the second ligand (also containing a nucleophilic group) in an anhydrous solvent under an inert atmosphere.
- **Addition of Base:** Add a suitable base to the reaction mixture.
- **Reaction:** Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by LC-MS or TLC.
- **Purification:** Purify the final PROTAC product by preparative HPLC or other suitable chromatographic techniques.

Visualizing Workflows and Pathways

PROTAC Mechanism of Action

The following diagram illustrates the mechanism by which a PROTAC, synthesized using a linker such as **Br-PEG7-Br**, induces the degradation of a target protein.



[Click to download full resolution via product page](#)

Caption: The PROTAC induces proximity between the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines the key steps in the synthesis of a PROTAC molecule using **Br-PEG7-Br** as a linker.

[Click to download full resolution via product page](#)

Caption: A two-step synthesis workflow for creating a PROTAC using a homobifunctional **Br-PEG7-Br** linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. xcessbio.com [xcessbio.com]
- 2. Br-PEG7-Br | CAS:72713-23-6 | Biopharma PEG [biochempeg.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Br-PEG7-Br: Safety, Handling, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2856894#br-peg7-br-safety-data-sheet-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com